molecular formula C16H15BrO5S B2814843 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443294-19-7

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2814843
CAS No.: 443294-19-7
M. Wt: 399.26
InChI Key: UACDOUHQNBMISF-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H15BrO5S and a molecular weight of 399.26 g/mol This compound is known for its unique structural features, which include a bromine atom, an ethoxy group, a formyl group, and a methylbenzenesulfonate moiety

Preparation Methods

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate typically involves multi-step organic reactionsThe formyl group can be introduced via a formylation reaction, and finally, the sulfonate group is added through a sulfonation reaction . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and sulfonate groups contribute to the compound’s solubility and binding affinity, enhancing its overall effectiveness .

Comparison with Similar Compounds

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate can be compared with similar compounds, such as:

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACDOUHQNBMISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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